Prostaglandin F1alpha-d9

描述

前列腺素F1α-d9是前列腺素F1α的氘标记对应物。前列腺素是一组由20个碳原子组成的非饱和脂肪酸。最初是在精液中发现的,它们在各种生理过程中起着至关重要的作用。 前列腺素F1α-d9是研究和药物开发的宝贵工具 .

准备方法

前列腺素F1α-d9的合成路线涉及将氘原子掺入前列腺素F1α结构中。这些标记化合物通常用作药物开发过程中的示踪剂。不幸的是,前列腺素F1α-d9的具体工业生产方法尚未广泛报道。

化学反应分析

前列腺素F1α-d9可以发生多种反应,包括氧化、还原和取代反应。这些反应中使用的常见试剂和条件取决于具体情况。从这些反应中形成的主要产物可能因具体的反应途径而异。

科学研究应用

Pharmacological Applications

A. Cardiovascular Health

Prostaglandin F1alpha-d9 has been studied for its effects on cardiovascular function. It acts as a vasodilator and has been used in the management of pulmonary arterial hypertension. Research indicates that the pharmacokinetics and pharmacodynamics of prostaglandins can vary based on their structure, with this compound showing promise in clinical settings where vasodilation is beneficial .

B. Inflammatory Response

Prostaglandins are crucial mediators in the inflammatory process. This compound is involved in modulating inflammation, making it a target for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that prostaglandins increase significantly in inflamed tissues, suggesting that this compound could be leveraged to mitigate inflammatory responses .

Metabolite Profiling and Biomarker Development

Recent studies have identified this compound as a potential biomarker for certain parasitic infections, specifically trichinellosis caused by Trichinella spiralis. In metabolomic analyses, 2,3-dinor-6-keto this compound was highlighted as a significant metabolite associated with the host's inflammatory response to the parasite . This finding opens avenues for developing novel diagnostic tools and therapeutic strategies targeting parasitic infections.

A. Case Study: Epoprostenol and this compound

A detailed examination of epoprostenol (a related prostacyclin) showed that its metabolite 6-keto-prostaglandin F1alpha closely correlates with hemodynamic effects in patients with pulmonary arterial hypertension. This study emphasizes the relevance of prostaglandins in cardiovascular therapy and highlights the potential of this compound as a similar therapeutic agent .

B. Case Study: Trichinella spiralis Metabolomics

In a recent study focusing on Trichinella spiralis, researchers identified key metabolic pathways involving this compound that could serve as targets for new treatments against trichinellosis. The study's findings suggest that monitoring levels of this prostaglandin could aid in diagnosing infections and assessing treatment efficacy .

Data Tables

The following tables summarize key findings related to this compound applications:

作用机制

前列腺素F1α-d9通过与特定的分子靶点和信号通路相互作用来发挥其作用。需要进一步的研究来阐明其确切的机制。

生物活性

Prostaglandin F1alpha-d9 (PGF1α-d9) is a synthetic derivative of prostaglandin F1alpha (PGF1α), a bioactive lipid mediator involved in various physiological processes. Understanding the biological activity of PGF1α-d9 is crucial for its potential therapeutic applications, particularly in reproductive biology and cardiovascular health. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of PGF1α-d9's biological activities.

PGF1α-d9 is characterized by the incorporation of deuterium at specific positions in the prostaglandin structure, which enhances its stability and metabolic profiling without significantly altering its biological activity. It is synthesized through the cyclooxygenase (COX) pathway from dihomo-γ-linolenic acid (DGLA) and exhibits similar receptor interactions as its parent compound PGF1α.

Biological Functions

Vasodilation and Vascular Effects

- PGF1α-d9 has been shown to induce vasodilation, which can be beneficial in managing conditions like hypertension. Studies indicate that it can lower blood pressure by relaxing vascular smooth muscle cells through the activation of specific receptors .

Reproductive Health

- In reproductive biology, PGF1α-d9 acts as a priming pheromone in male Atlantic salmon, enhancing reproductive behaviors at concentrations as low as M. This suggests a role in signaling mechanisms during mating .

Neuroprotective Effects

- Research indicates that PGF1α-d9 may possess neuroprotective properties. It has been implicated in reducing neuronal apoptosis and promoting cell survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

PGF1α-d9 exerts its effects primarily through binding to specific G-protein coupled receptors (GPCRs), leading to downstream signaling pathways that mediate various physiological responses. The activation of these receptors triggers intracellular cascades involving cyclic AMP (cAMP) and calcium ions, which are pivotal in regulating vascular tone and reproductive functions.

Study 1: Vascular Response

A comparative study evaluated the vasodepressor effects of PGF1α-d9 against other prostaglandins such as prostacyclin and PGE2 in animal models. Results demonstrated that PGF1α-d9 effectively reduced blood pressure with a potency comparable to prostacyclin, indicating its potential use in managing cardiovascular disorders .

Study 2: Reproductive Behavior

In an experimental setup involving Atlantic salmon, PGF1α-d9 was administered to assess its impact on mating behavior. The findings confirmed that exposure to PGF1α-d9 significantly increased courtship activities, suggesting its role as a signaling molecule in fish reproduction .

Data Summary

| Property | PGF1α | PGF1α-d9 |

|---|---|---|

| Molecular Weight | 354.49 g/mol | 363.49 g/mol |

| CAS Number | 1542166-81-3 | 1542166-81-3 |

| Receptor Interaction | Yes | Yes |

| Vasodilatory Effect | Moderate | Strong |

| Reproductive Role | Priming pheromone | Priming pheromone |

属性

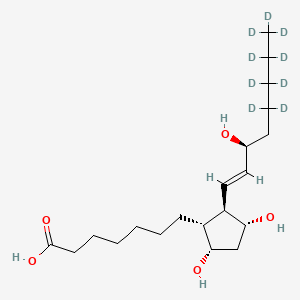

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-XNRKUTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。